molecular formula C13H11F3N2O3 B13944981 Methyl 5-(benzyloxy)-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Methyl 5-(benzyloxy)-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13944981
M. Wt: 300.23 g/mol
InChI Key: COYCWLMHNAEVAC-UHFFFAOYSA-N
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Description

Methyl 5-(phenylmethoxy)-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a chemical compound known for its unique structural features and potential applications in various fields. The presence of a trifluoromethyl group, a phenylmethoxy group, and a pyrazole ring makes this compound particularly interesting for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(phenylmethoxy)-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the phenylmethoxy group: This can be done through a nucleophilic substitution reaction using phenylmethanol and a suitable leaving group.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(phenylmethoxy)-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 5-(phenylmethoxy)-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 5-(phenylmethoxy)-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(methoxy)-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate
  • Methyl 5-(phenylmethoxy)-4-(methyl)-1H-pyrazole-3-carboxylate
  • Methyl 5-(phenylmethoxy)-4-(difluoromethyl)-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 5-(phenylmethoxy)-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both the trifluoromethyl and phenylmethoxy groups. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the phenylmethoxy group provides additional steric and electronic effects, making this compound particularly versatile in various applications.

Properties

Molecular Formula

C13H11F3N2O3

Molecular Weight

300.23 g/mol

IUPAC Name

methyl 3-phenylmethoxy-4-(trifluoromethyl)-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C13H11F3N2O3/c1-20-12(19)10-9(13(14,15)16)11(18-17-10)21-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,17,18)

InChI Key

COYCWLMHNAEVAC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NN1)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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